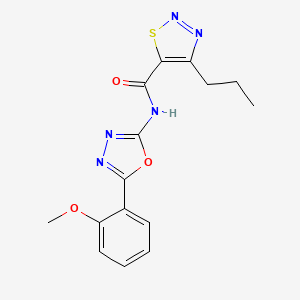

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

The compound N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide features a hybrid heterocyclic scaffold combining a 1,3,4-oxadiazole ring substituted with a 2-methoxyphenyl group and a 1,2,3-thiadiazole ring bearing a propyl group and a carboxamide linkage.

Properties

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-3-6-10-12(24-20-17-10)13(21)16-15-19-18-14(23-15)9-7-4-5-8-11(9)22-2/h4-5,7-8H,3,6H2,1-2H3,(H,16,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAIRRWTCJYAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound features a complex structure that combines both oxadiazole and thiadiazole moieties. Its molecular formula is with a molecular weight of 321.33 g/mol. The presence of the 2-methoxyphenyl group is significant for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H15N3O3 |

| Molecular Weight | 321.33 g/mol |

| Density | 1.285 g/cm³ |

| LogP | 4.0466 |

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiadiazole and oxadiazole derivatives. For instance, derivatives similar to this compound exhibited significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Research indicates that compounds containing oxadiazole and thiadiazole rings can induce apoptosis in cancer cells. For example, studies on related compounds showed that they could effectively inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7) with IC50 values lower than those of standard chemotherapeutics like cisplatin .

Case Study: Apoptosis Induction

In vitro studies revealed that the compound increased cellular apoptosis in MCF-7 cells after 48 hours of treatment. The mechanism involved the activation of pro-apoptotic pathways, suggesting potential use in cancer therapy .

The proposed mechanism includes binding to specific enzymes or receptors involved in cell signaling pathways. This interaction may inhibit the activity of enzymes associated with cancer cell proliferation or microbial growth .

Antitubercular Activity

The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis. Certain derivatives showed promising results with minimal inhibitory concentrations (MIC) comparable to established antitubercular agents .

Comparative Analysis with Similar Compounds

| Compound | Activity Type | IC50/MIC Value |

|---|---|---|

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) | Antibacterial | 100 μg/mL |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | Antitumor | IC50 3.3 μM |

| N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl) | Antitubercular | MIC 26.46 μg/mL |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Modifications

A comparative analysis of structural analogs highlights key substituents influencing bioactivity and physicochemical properties:

Key Observations:

- Oxadiazole vs. Thiadiazole: The oxadiazole moiety in analogs like 4b and 4c contributes to antiproliferative activity, while the thiadiazole core in the target compound may enhance interactions with sulfur-binding enzyme pockets .

- Substituent Effects: The 2-methoxyphenyl group on oxadiazole (common in 4b, 4c, and the target) is associated with improved bioactivity, likely due to electron-donating effects enhancing receptor binding .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves condensation and cyclization reactions. Key steps include:

- Reflux with POCl₃ : Evidence from analogous 1,3,4-thiadiazole syntheses suggests using POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) to form the oxadiazole/thiadiazole core .

- Precipitation and Purification : Adjust pH to 8–9 with ammonia for precipitation, followed by recrystallization (e.g., DMSO/water mixtures) .

- Intermediate Isolation : For carboxamide formation, coupling reactions with activated esters (e.g., CDI or HATU) in anhydrous DMF at room temperature are recommended .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | POCl₃, 90°C, 3 hours | 65–75% | |

| Carboxamide Coupling | CDI/DMF, RT, 12 hours | 80–85% | |

| Purification | Recrystallization (DMSO:H₂O = 2:1) | 95% |

Q. What spectroscopic and chromatographic techniques are recommended for characterization?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and carboxamide linkage. For example, thiadiazole protons resonate at δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]).

- X-ray Crystallography : Employ SHELXL for structural refinement. Single-crystal diffraction resolves bond lengths/angles (e.g., oxadiazole ring planarity) .

- HPLC-PDA : Purity assessment using C18 columns (ACN:H₂O gradients) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to calculate electrostatic potentials, HOMO-LUMO gaps, and nucleophilic/electrophilic sites on the oxadiazole and thiadiazole rings .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or antimicrobial targets). Validate with crystallographic data from SHELX-refined structures .

Q. Table 2: Example DFT Parameters

| Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 | Reactivity toward electrophiles |

| Mulliken Charges (S) | -0.35 | Nucleophilic sulfur sites |

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects.

- Structural Analog Comparison : Compare with derivatives (e.g., methoxy vs. nitro substituents) to isolate substituent-specific effects .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds. Cross-reference with databases like PubChem for reproducibility .

Q. What strategies improve synthetic yield and purity for scale-up?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Automated Chromatography : Employ flash chromatography (e.g., Biotage Isolera) with gradient elution for high-purity intermediates .

- Reaction Monitoring : Use in-situ FTIR to track POCl₃ consumption during cyclization .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied substituents (e.g., 2-methoxyphenyl → 4-fluorophenyl) to assess electronic effects .

- Bioactivity Assays : Test against bacterial strains (e.g., S. aureus) for antimicrobial SAR or cancer cell lines (e.g., MCF-7) for cytotoxicity profiling .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Q. Table 3: Example SAR Data

| Analog | Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Parent Compound | 2-Methoxyphenyl | 12.3 | |

| Analog 1 | 4-Fluorophenyl | 8.7 | |

| Analog 2 | 3-Nitrophenyl | >100 |

Q. How to validate analytical methods for stability and degradation studies?

Methodological Answer:

- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor via HPLC for degradation products .

- LC-MS/MS : Identify degradation pathways (e.g., oxadiazole ring cleavage) using fragmentation patterns .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.